Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. IC50 value:Target: αvβ3 integrin inhibitorin vitro: NOPO-c(RGDfK) and its Ga(III) and Cu(II) complexes showed high affinity to αvβ3 integrin (IC50 = 0.94 ± 0.06, 1.02 ± 0.09, and 0.51 ± 0.06 nM, respectively). [(66)Ga]DOTA-E-[c(RGDfK)]2 can be prepared with high radiochemical purity (>97%), specific activity (36-67GBq/μmol), in vitro stability, and moderate protein binding. MicroPET imaging up to 24 post-injection showed contrasting tumors reflecting αvβ3-targeted tracer accumulation.
Cyclo(-RGDfK)
CAS No.: 161552-03-0
Cat. No.: VC0003312
Molecular Formula: C27H41N9O7
Molecular Weight: 603.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161552-03-0 |
---|---|
Molecular Formula | C27H41N9O7 |
Molecular Weight | 603.7 g/mol |
IUPAC Name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Standard InChI | InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 |
Standard InChI Key | NVHPXYIRNJFKTE-HAGHYFMRSA-N |
Isomeric SMILES | C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Structure and Synthesis of Cyclo(-RGDfK)
Molecular Composition and Structural Features
Cyclo(-RGDfK) (cyclo(-Arg-Gly-Asp-D-Phe-Lys)) is a conformationally constrained peptide with a cyclic backbone that stabilizes the RGD sequence in a bioactive orientation. Its structure includes:
-
Amino Acid Sequence: Arg (arginine), Gly (glycine), Asp (aspartic acid), D-Phe (D-phenylalanine), and Lys (lysine).
-
Cyclization: The peptide backbone forms a 15-membered ring via an amide bond between the N-terminal arginine and C-terminal lysine .
-
Modifications: D-Phe enhances metabolic stability, while lysine provides a side chain for functionalization (e.g., conjugation to imaging agents or scaffolds) .
Table 1: Key Chemical Properties of Cyclo(-RGDfK)
Property | Value | Source |
---|---|---|
Molecular Formula | C27H41N9O7 | |
Molecular Weight | 603.7 g/mol | |
Solubility | ≥30.2 mg/mL in DMSO | |
IC50 for αvβ3 Integrin | 0.94 nM | |
Plasma Stability | >24 hours (resists protease degradation) |
Synthetic Strategies
Cyclo(-RGDfK) is synthesized via solid-phase peptide synthesis (SPPS) with post-cyclization modifications:
-
Linear Precursor Assembly: Fmoc-protected amino acids are sequentially coupled to a resin using HBTU/HOBt activation .
-
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution via amide bond formation between the N- and C-termini .
-
Side Chain Deprotection: Protective groups (e.g., Pbf on arginine, tBu on aspartate) are removed using trifluoroacetic acid (TFA) .
-
Purification: Reverse-phase HPLC yields >95% purity, critical for in vivo applications .
A study by Lopez-Rodriguez et al. demonstrated that multimerization (e.g., dimeric or trimeric RGDfK constructs) enhances tumor uptake by 2–3-fold compared to monomeric variants, attributed to avidity effects .
Mechanism of Action: Targeting αvβ3 Integrin
Integrin Binding Dynamics
αvβ3 integrin, overexpressed in tumor endothelial cells and glioblastoma (U87MG), binds Cyclo(-RGDfK) with subnanomolar affinity . The cyclic structure imposes a β-turn conformation, optimizing RGD alignment with the integrin’s binding pocket . Key interactions include:
-
Arginine: Forms salt bridges with integrin’s aspartate residues.
-
Aspartic Acid: Coordinates with metal ions (e.g., Mn²⁺) in the integrin’s MIDAS motif .
Table 2: Comparative Binding Affinities of RGD Peptides
Peptide | IC50 (nM) | Target | Source |
---|---|---|---|
Cyclo(-RGDfK) | 0.94 | αvβ3 Integrin | |
Linear RGD | 120 | αvβ3/α5β1 | |
Cyclo(-RADfK) (control) | >1,000 | No binding |
Biological Effects
-
Anti-Angiogenesis: Cyclo(-RGDfK) inhibits endothelial cell migration and tube formation by blocking αvβ3-mediated VEGF signaling .
-
Tumor Apoptosis: Conjugates (e.g., ⁶⁴Cu-cyclam-RAFT-c(-RGDfK)₄) deliver cytotoxic radiation (β⁻ particles) to αvβ3⁺ tumors, inducing DNA damage .
-
Cell Adhesion: Scaffolds functionalized with Cyclo(-RGDfK) enhance mesenchymal stem cell (MSC) adhesion by 300% compared to unmodified surfaces .
Applications in Diagnostic Imaging
Radionuclide Imaging
Cyclo(-RGDfK) derivatives labeled with ⁶⁴Cu or ⁶⁶Ga enable positron emission tomography (PET) of αvβ3⁺ tumors:
-
⁶⁴Cu-Cyclam-RAFT-c(-RGDfK)₄: Exhibits a tumor-to-muscle ratio of 8.2 ± 1.1 at 24 hours post-injection, with minimal off-target retention .
-
⁶⁶Ga-DOTA-E-[c(RGDfK)]₂: Achieves a tumor uptake of 6.7 ± 1.2 %ID/g, outperforming ¹⁸F-FDG in detecting early-stage gliomas .
Figure 1: Time-Dependent Biodistribution of ⁶⁴Cu-Cyclam-RAFT-c(-RGDfK)₄
Organ | Uptake (%ID/g) at 3 Hours | Uptake at 24 Hours |
---|---|---|
Tumor | 12.4 ± 2.1 | 8.9 ± 1.5 |
Liver | 4.2 ± 0.8 | 1.1 ± 0.3 |
Kidney | 3.8 ± 0.6 | 0.9 ± 0.2 |
Fluorescence-Guided Surgery
Pyropheophorbide-a (Pyro) conjugated to trimeric RGDfK (Pyro-TriRGD) shows tumor-specific fluorescence lasting >4 hours, with a tumor-to-liver ratio of 9.5:1 . This enables real-time visualization of metastatic lesions intraoperatively.
Therapeutic Applications
Targeted Radionuclide Therapy
In U87MG xenograft models, ⁶⁴Cu-cyclam-RAFT-c(-RGDfK)₄ (74 MBq) reduced tumor volume by 58% over 21 days, with a mean absorbed dose of 1.81 Gy . No hematologic or hepatorenal toxicity was observed, supporting its safety profile .
Photodynamic Therapy (PDT)
Pyro-TriRGD conjugates generated singlet oxygen (¹O₂) selectively in tumors, achieving complete regression in 60% of mice after two PDT sessions . The trivalent design increased tumor retention by 4-fold compared to monovalent RGD .
Drug Delivery Systems
-
Alginate Scaffolds: Cyclo(-RGDfK)-modified scaffolds increased MSC survival by 80% in vitro and induced neoangiogenesis in vivo, improving cardiac function post-myocardial infarction .
-
Spider Silk Fibers: Functionalization with Cyclo(-RGDfK) enhanced CiMSC adhesion by 250%, enabling use in load-bearing tissue engineering .
Preclinical and Clinical Development
Pharmacokinetics
Comparative Efficacy
Table 3: Tumor Growth Inhibition by RGDfK Conjugates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume